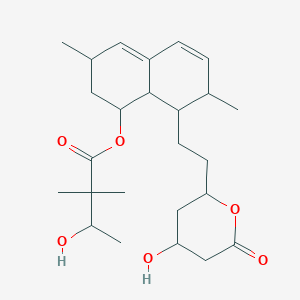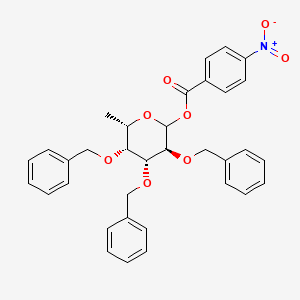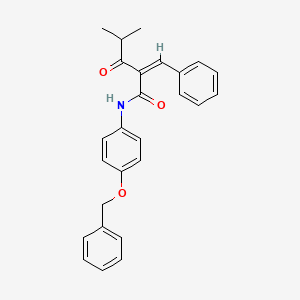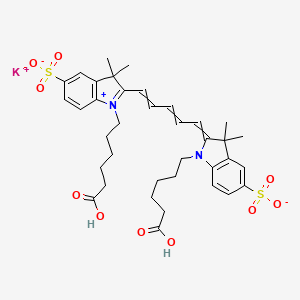
(Rac)-3'-Hydroxy simvastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-3'-Hydroxy simvastatin is a complex organic compound with a unique structure This compound is characterized by its ester functional group, which is derived from butanoic acid and a naphthalenyl ester
作用机制
Target of Action
The primary target of (Rac)-3’-Hydroxy simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .
Mode of Action
Simvastatin inhibits HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, resulting in decreased plasma LDL cholesterol levels .
Biochemical Pathways
These compounds are essential for various cellular functions, including membrane integrity, cell signaling, protein synthesis, and cell cycle progression .
Pharmacokinetics
Simvastatin is administered as a lactone pro-drug and is enzymatically hydrolyzed in vivo to its active, hydroxy-acid form . It has an elimination half-life of 1-3 hours . The bioavailability of simvastatin is around 5% . It is metabolized by the CYP3A4 isoenzyme, making it susceptible to interactions with other drugs metabolized by the same pathway .
Result of Action
The primary molecular effect of simvastatin is the reduction of cholesterol synthesis, leading to decreased levels of plasma LDL cholesterol . On a cellular level, simvastatin has been shown to induce apoptosis in certain cancer cells, such as hepatocellular carcinoma cells . It also has anti-inflammatory effects, as demonstrated by its ability to suppress the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and TNF receptor 1 .
Action Environment
Environmental factors, such as glucose levels, can influence the action of simvastatin. For instance, simvastatin has been shown to reduce the aberrant expression of angiogenic factors induced by glucose variability . This suggests that the efficacy and action of simvastatin can be influenced by the metabolic status of the patient .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester typically involves multi-step organic reactions. The process begins with the preparation of the butanoic acid derivative, followed by esterification with the naphthalenyl compound. Key reaction conditions include the use of acid or base catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
(Rac)-3'-Hydroxy simvastatin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reagents and conditions used .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities .
Industry
In industry, this compound can be utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct chemical properties .
相似化合物的比较
Similar Compounds
Butanoic acid, 3-hydroxy-, ethyl ester: A simpler ester with similar functional groups but lacking the naphthalenyl moiety.
Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester: Another ester with a different substitution pattern on the butanoic acid backbone.
Uniqueness
The uniqueness of butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester lies in its complex structure, which combines multiple functional groups and a naphthalenyl ester.
属性
IUPAC Name |
[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOKLGKFIIZWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

